phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a methoxy group, and a piperidinyl group, all connected through a carbamate linkage.
Properties
IUPAC Name |
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKXWECMSFBWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features make it suitable for various chemical reactions that lead to the formation of diverse chemical entities.
Biology
The compound has potential applications in biological studies, particularly in enzyme inhibition and receptor binding investigations. Research indicates that it may act as an inhibitor for specific enzymes by binding to their active sites, thus modulating biochemical pathways . This is particularly relevant in drug discovery processes aimed at developing therapeutics targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic potential. It shows promise in the development of drugs aimed at treating various conditions by interacting with biological targets such as enzymes or receptors . Its ability to inhibit certain biological activities can be leveraged to design novel pharmacological agents.
Industry
The compound also finds applications in industrial settings for the production of specialty chemicals and materials. Its unique properties can be utilized in formulating products that require specific chemical characteristics, making it valuable in various manufacturing processes.
Case Studies
Several case studies have highlighted the efficacy of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yh)phenyl]carbamate in various therapeutic contexts:
- Enzyme Inhibition Studies : Research published in Medicinal Chemistry Research examined the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression .
- Anticonvulsant Activity : A study focused on synthesizing derivatives of this compound demonstrated its potential anticonvulsant properties when tested in animal models .
- Drug Development : Investigations into its pharmacological properties have shown promising results for developing new drugs targeting neurological disorders .
Mechanism of Action
The mechanism of action of phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can modulate various biochemical pathways and produce therapeutic effects .
Comparison with Similar Compounds
phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
Biological Activity
Phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound classified under carbamates. Its complex structure, characterized by a phenyl group attached to a carbamate moiety and linked to a piperidine derivative, suggests significant potential for biological activity. This article delves into its biological properties, focusing on its antimicrobial and anti-inflammatory activities, alongside its potential pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₂N₂O₃
- Molecular Weight : 330.39 g/mol
- Structural Features :
- Phenyl group
- Methoxy substitution
- Piperidine derivative
The presence of both methoxy and piperidine functionalities indicates potential interactions with various biological systems, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been identified as a promising lead compound for the development of new antimicrobial agents due to its efficacy in inhibiting bacterial growth.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential in modulating inflammatory responses . It may influence pathways involved in inflammation, suggesting applications in conditions characterized by excessive inflammatory processes.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their effects without directly activating them. This interaction could influence neurochemical pathways, opening avenues for research in neuropharmacology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as an antibiotic agent.
- Inflammation Model Research : In vivo models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers and improved outcomes compared to control groups.
- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems revealed significant modulation of receptor activity, indicating potential therapeutic applications in neurological disorders.
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several pharmacological applications:
- Antimicrobial Agent : Development of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drug : Potential use in treating chronic inflammatory diseases.
- Neuropharmacological Applications : Exploration as a treatment option for neurodegenerative diseases through receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
